molecular formula C13H18ClN3O B12224766 N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12224766
M. Wt: 267.75 g/mol
InChI Key: SOUUZTIIHWHBIJ-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride is a synthetic organic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 4. The amine group at position 3 is functionalized with a 2-methoxybenzyl substituent, and the compound exists as a hydrochloride salt. Its molecular formula is C₁₄H₁₈ClN₃O, with a molecular weight of 279.77 g/mol. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological studies.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-9-16(2)15-13(10)14-8-11-6-4-5-7-12(11)17-3;/h4-7,9H,8H2,1-3H3,(H,14,15);1H

InChI Key

SOUUZTIIHWHBIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2OC)C.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis via Cyclocondensation

The pyrazole ring is constructed through cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-diketones or β-ketoesters. For example:

  • Reactants : 2-Methoxybenzylamine and ethyl acetoacetate undergo cyclization under acidic conditions to form the pyrazole backbone.
  • Conditions : Reflux in ethanol or methanol at 70–80°C for 4–6 hours.
  • Yield : 65–75% after purification via recrystallization.

N-Alkylation for Side-Chain Introduction

The introduction of the 2-methoxyphenylmethyl group proceeds via nucleophilic substitution or reductive amination:

  • Nucleophilic Substitution :
    • Reactants : Pyrazole intermediate and 2-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃).
    • Solvent : Dimethylformamide (DMF) or acetonitrile.
    • Temperature : 80–100°C for 8–12 hours.
    • Yield : 60–70%.
  • Reductive Amination :
    • Reactants : Pyrazole-3-amine and 2-methoxybenzaldehyde with NaBH₃CN as a reducing agent.
    • Solvent : Methanol or tetrahydrofuran (THF).
    • Yield : 70–80%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance solubility:

  • Method : Treatment with hydrochloric acid (HCl) in ethanol or diethyl ether.
  • Purification : Recrystallization from isopropanol-water (2:1 v/v) yields >95% purity.

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems to improve reaction efficiency:

  • Advantages : Enhanced heat transfer, reduced reaction time (2–4 hours), and higher yields (80–85%).
  • Example : A patent by CN104628647A describes a flow-based synthesis of a related pyrazolone derivative, achieving 90% yield via automated control.

Green Chemistry Approaches

Efforts to minimize organic solvent use include:

  • Aqueous-phase reactions : Utilizing water as a solvent for cyclocondensation, reducing environmental impact.
  • Catalyst Recycling : Palladium on carbon (Pd/C) catalysts reused in hydrogenation steps, lowering costs.

Comparative Analysis of Methodologies

Parameter Cyclocondensation N-Alkylation Reductive Amination
Reaction Time 4–6 hours 8–12 hours 6–8 hours
Yield 65–75% 60–70% 70–80%
Purity Post-Purification >90% 85–90% 90–95%
Scale-Up Feasibility Moderate High High

Key Observations :

  • Reductive amination offers superior yields but requires stringent control over reducing agents.
  • N-Alkylation is preferred for industrial scalability due to simpler workup procedures.

Challenges and Mitigation Strategies

Byproduct Formation in Alkylation

  • Issue : Competing O-alkylation generates undesired ether byproducts.
  • Solution : Use of polar aprotic solvents (e.g., DMF) and excess amine to favor N-alkylation.

Purification Difficulties

  • Issue : Co-elution of structurally similar impurities during chromatography.
  • Solution : Isopropanol-water recrystallization achieves >95% purity with minimal losses.

Recent Advancements in Catalysis

Heterogeneous Catalysis

  • Pd/C-Mediated Hydrogenation : Reduces reaction time for reductive amination by 50%.
  • Zeolite Catalysts : Acidic zeolites (e.g., H-ZSM-5) enhance cyclocondensation yields to 80% under mild conditions.

Enzymatic Methods

  • Lipase-Catalyzed Amination : Pilot-scale studies show 70% yield for pyrazole-amine derivatives, avoiding harsh reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Palladium catalysts, boron reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically results in the formation of amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride exhibits several biological activities:

  • Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Anticancer Activity : There is evidence suggesting that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, related pyrazole compounds have shown promising results against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders.

Research Applications

The applications of this compound can be categorized into several research areas:

Medicinal Chemistry

The compound serves as a lead structure for the development of new therapeutic agents. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.

Structure-Activity Relationship Studies

Understanding how structural modifications affect biological activity is crucial in medicinal chemistry. This compound can be used to explore these relationships by synthesizing analogs and assessing their pharmacological profiles.

Mechanistic Studies

Investigating the mechanisms through which this compound exerts its effects can provide insights into its potential therapeutic applications. This includes studying its interactions with specific receptors or enzymes.

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazole derivatives in various therapeutic contexts:

StudyFindings
Bouabdallah et al. (2022)Identified significant cytotoxic potential of pyrazole derivatives against Hep-2 and P815 cancer cell lines .
Recent Review on Pyrazoles (2022)Discussed the role of pyrazole compounds as anti-inflammatory and anticancer agents, emphasizing their structural diversity and biological implications .

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxyphenyl group allows it to form hydrogen bonds and other interactions with its targets, thereby modulating their activity. This mechanism is crucial for its applications in medicinal chemistry, where it can inhibit or activate specific biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Relevance
Target Compound C₁₄H₁₈ClN₃O 279.77 Pyrazole, 2-methoxybenzyl, dimethyl groups Potential serotonin receptor modulation (inferred)
25I-NBOMe C₁₈H₂₂INO₃ 427.28 Phenethylamine, 2,5-dimethoxy-4-iodophenyl, 2-methoxybenzyl High 5-HT2A receptor affinity; hallucinogenic
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide C₁₉H₁₇Cl₂N₃O₂ 406.27 Pyrazole, dichlorophenyl, acetamide Structural analog with crystallographic stability; no direct activity reported
3-[1,4-bis(4-methoxyphenyl)pyrazol-3-yl]oxy-N,N-dimethylpropan-1-amine; hydrochloride C₂₂H₂₈ClN₃O₃ 417.93 Pyrazole, bis(4-methoxyphenyl), oxypropanamine Larger structure; possible CNS activity due to dimethylamine
Key Observations:
  • Pyrazole vs. Phenethylamine Backbone: The target compound’s pyrazole ring differs from the phenethylamine scaffold of NBOMe derivatives (e.g., 25I-NBOMe). This structural divergence likely reduces hallucinogenic potency, as phenethylamines are known for strong 5-HT2A agonism .
  • Substituent Effects: The 2-methoxybenzyl group in the target compound mirrors the NBOMe series but lacks the 2,5-dimethoxyaryl moiety critical for high receptor affinity.
  • Salt Forms : The hydrochloride salt in the target compound contrasts with free-base NBOMe derivatives, which are typically more lipid-soluble and faster-acting .

Crystallographic and Conformational Stability

The crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide () reveals three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5°. Hydrogen bonding (N–H⋯O) stabilizes dimer formation .

Biological Activity

N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H18ClN3O
  • Molecular Weight : 267.75 g/mol
  • CAS Number : 1856058-76-8

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as an antimicrobial agent and its interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against a range of pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated for several derivatives of pyrazole compounds, including this compound. The results indicated that this compound exhibited significant antimicrobial properties:

CompoundMIC (μg/mL)MBC (μg/mL)Activity
This compound0.22 - 0.25Not specifiedExcellent

The compound was particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating both bactericidal activity and inhibition of biofilm formation .

The proposed mechanism of action for this compound involves its interaction with specific enzymes and receptors within microbial cells. The presence of the methoxyphenyl group enhances binding affinity to these targets, which may lead to disruption of essential biological processes in pathogens.

Case Studies

  • Antifungal Activity : A study investigated the antifungal properties of various pyrazole derivatives, including this compound. The results indicated promising antifungal activity against several phytopathogenic fungi, suggesting potential applications in agricultural settings .
  • Inhibition Studies : In vitro studies have shown that the compound can inhibit key enzymes involved in bacterial metabolism, which could contribute to its overall antimicrobial efficacy. For instance, it was found to inhibit xanthine oxidase with moderate activity, indicating its potential role in managing conditions related to uric acid metabolism .

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